![molecular formula C18H21F2N7O B610002 Brepocitinib CAS No. 1883299-62-4](/img/structure/B610002.png)
Brepocitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06700841 is an oral, selective, dual inhibitor of tyrosine kinase 2 and Janus kinase 1. It targets the signaling of multiple cytokines, including interferon, interleukin-6, interleukin-12, interleukin-21, interleukin-22, and interleukin-23 . This compound has shown promise in the treatment of various inflammatory and autoimmune diseases, such as plaque psoriasis and psoriatic arthritis .
Mechanism of Action
Target of Action
Brepocitinib, also known as PF-06700841 free base, is a potential first-in-class dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) . These kinases are involved in the intracellular signaling of cytokines, which play a crucial role in immune responses and inflammation .
Mode of Action
This compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity. This inhibition disrupts the signaling pathways of multiple cytokines involved in the pathogenesis of various inflammatory diseases . The compound’s unique mechanism of action is expected to potentially provide greater efficacy in multiple highly inflammatory autoimmune diseases, compared to agents that inhibit either TYK2 or JAK1 alone .
Biochemical Pathways
This compound affects the Janus kinase (JAK) signaling pathways, which mediate the intracellular signaling of cytokines in a wide spectrum of cellular processes . By inhibiting TYK2 and JAK1, this compound can disrupt the signaling of multiple cytokines involved in the pathogenesis of diseases like plaque psoriasis and atopic dermatitis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound is absorbed rapidly following oral administration, with maximal plasma concentrations achieved within 0.5 hours after dosing . The majority of the dose is recovered in urine (88.0% ± 8.0%), and a smaller fraction is recovered in feces (8.7% ± 2.1%) . The major route of elimination of this compound is renal excretion as metabolites, whereas urinary elimination of unchanged this compound is minor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cytokine signaling pathways implicated in various diseases. This results in a reduction of inflammation and symptoms associated with these conditions . For instance, in the case of atopic dermatitis and plaque psoriasis, this compound has shown to provide rapid, effective symptom reduction .
Biochemical Analysis
Biochemical Properties
Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. This compound inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, this compound has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, this compound disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that this compound maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, this compound may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct this compound to specific cellular compartments .
Preparation Methods
The synthetic routes and reaction conditions for PF-06700841 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a piperazinyl-pyrimidine structure . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
PF-06700841 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clinical Applications
Brepocitinib is being evaluated across multiple indications, primarily focusing on autoimmune diseases such as:
- Systemic Lupus Erythematosus (SLE) : A large Phase 2b study is underway to assess the efficacy and safety of oral this compound in patients with SLE. This study is designed to provide registrational data for potential approval .
- Dermatomyositis : A Phase 3 study (VALOR) is currently enrolling participants to evaluate the effectiveness of this compound in treating this rare inflammatory disease characterized by muscle weakness and skin rash .
- Psoriatic Arthritis : this compound has shown promising results in Phase 2 studies for psoriatic arthritis, demonstrating statistically significant improvements compared to placebo .
- Ulcerative Colitis : Ongoing studies are investigating this compound's effects on ulcerative colitis, with positive preliminary results reported .
Efficacy Outcomes
In clinical trials, this compound has demonstrated significant efficacy across various conditions:
- Atopic Dermatitis : In a Phase 2b trial, patients receiving topical this compound showed substantial reductions in the Eczema Area and Severity Index (EASI) scores compared to vehicle controls at week 6 .
- Plaque Psoriasis : Similar results have been observed in studies targeting plaque psoriasis, where this compound produced meaningful clinical improvements .
Safety Profile
This compound has been generally well-tolerated across multiple studies. The safety database includes over 1,000 subjects, with adverse events comparable to those seen with approved JAK inhibitors. Notably, no new safety signals have emerged during the trials, suggesting a favorable safety profile for long-term use .
Case Study: Systemic Lupus Erythematosus
In the ongoing Phase 2b study for SLE, participants are randomized to receive either this compound or placebo. The primary endpoint focuses on the reduction of disease activity as measured by the SLE Disease Activity Index (SLEDAI). Early results indicate that patients receiving this compound experience a more pronounced decrease in disease activity compared to those on placebo .
Case Study: Dermatomyositis
The VALOR trial aims to enroll approximately 225 participants globally. This double-blind study will compare three intervention groups receiving different doses of this compound against a placebo. The primary outcome will assess muscle strength improvement after 52 weeks of treatment .
Comparison with Similar Compounds
PF-06700841 is unique in its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:
BMS-986165: A selective tyrosine kinase 2 inhibitor being tested in clinical trials for psoriasis.
PF-06826647: Another selective tyrosine kinase 2 inhibitor under investigation for moderate-to-severe psoriasis.
Brepocitinib: A potent tyrosine kinase 2 and Janus kinase 1 inhibitor evaluated for both oral and topical treatment of psoriasis.
PF-06700841 stands out due to its dual inhibition mechanism, which may provide additional efficacy while managing the risk of adverse effects associated with Janus kinase 2 inhibition .
Biological Activity
Brepocitinib is a novel oral medication that acts as a selective inhibitor of the tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) pathways. Its primary therapeutic focus lies in treating various autoimmune diseases, including dermatomyositis, psoriasis, psoriatic arthritis, Crohn's disease, and ulcerative colitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and safety profile.
This compound selectively inhibits TYK2 and JAK1, which are critical in mediating the signaling pathways of several pro-inflammatory cytokines such as:
- Interferon-alpha (IFN-α)
- Interferon-gamma (IFN-γ)
- Interleukin-6 (IL-6)
- Interleukin-12 (IL-12)
- Interleukin-23 (IL-23)
The inhibition of these pathways reduces the signaling of cytokines implicated in the pathogenesis of autoimmune diseases, thus alleviating inflammation and related symptoms. This compound has shown IC50 values of approximately 22.7 nM for TYK2 and 16.8 nM for JAK1, indicating its potent inhibitory effects compared to other kinases such as JAK2 and JAK3 .
Clinical Efficacy
This compound has been evaluated in multiple Phase 2 clinical trials across various autoimmune conditions. Below is a summary of key findings from these studies:
Case Studies
- Dermatomyositis : In a recent study involving patients with dermatomyositis, this compound demonstrated significant reductions in serum levels of IL-6 and IFN-γ, correlating with clinical improvements in skin manifestations .
- Psoriasis : In a multicenter trial for psoriasis treatment, participants receiving this compound showed an average PASI score reduction of over 70% at week 12 compared to baseline, indicating robust efficacy .
Safety Profile
This compound has been generally well tolerated across various studies. The most common adverse events reported include mild to moderate infections and gastrointestinal disturbances. Serious adverse events were rare and included only a small percentage of participants experiencing infections . Importantly, no major cardiovascular events or deaths were reported during clinical trials.
Properties
CAS No. |
1883299-62-4 |
---|---|
Molecular Formula |
C18H21F2N7O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1 |
InChI Key |
BUWBRTXGQRBBHG-RUXDESIVSA-N |
SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brepocitinib, PF-06700841 free base |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.